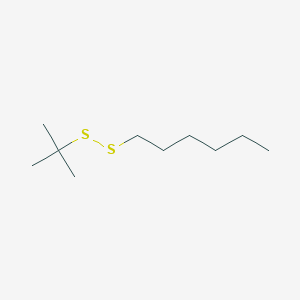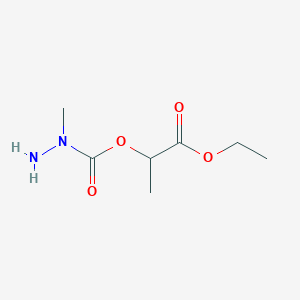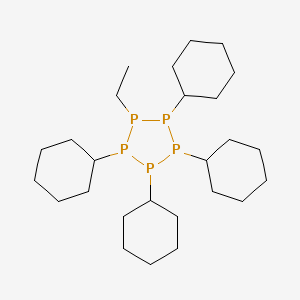
Tetracyclohexyl(ethyl)pentaphospholane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetracyclohexyl(ethyl)pentaphospholane is a complex organophosphorus compound characterized by its unique structure, which includes four cyclohexyl groups and one ethyl group attached to a pentaphospholane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tetracyclohexyl(ethyl)pentaphospholane typically involves the reaction of cyclohexylphosphine with ethylphosphine under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the pentaphospholane ring. The reaction conditions, including temperature, pressure, and solvent, are carefully optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the compound, which is crucial for its applications in various industries .
Análisis De Reacciones Químicas
Types of Reactions
Tetracyclohexyl(ethyl)pentaphospholane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state phosphines.
Substitution: The cyclohexyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphines, which have diverse applications in catalysis, materials science, and organic synthesis .
Aplicaciones Científicas De Investigación
Tetracyclohexyl(ethyl)pentaphospholane has a wide range of scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is explored for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of tetracyclohexyl(ethyl)pentaphospholane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tetracyclohexyl(ethyl)pentaphospholane include other organophosphorus compounds such as triphenylphosphine, triethylphosphine, and tetraphenylphosphonium salts .
Uniqueness
What sets this compound apart from these similar compounds is its unique pentaphospholane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability profiles .
Conclusion
This compound is a versatile organophosphorus compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable tool in research and development across multiple fields.
Propiedades
Número CAS |
63830-63-7 |
|---|---|
Fórmula molecular |
C26H49P5 |
Peso molecular |
516.5 g/mol |
Nombre IUPAC |
1,2,3,4-tetracyclohexyl-5-ethylpentaphospholane |
InChI |
InChI=1S/C26H49P5/c1-2-27-28(23-15-7-3-8-16-23)30(25-19-11-5-12-20-25)31(26-21-13-6-14-22-26)29(27)24-17-9-4-10-18-24/h23-26H,2-22H2,1H3 |
Clave InChI |
PMVJLQHCTPIOFP-UHFFFAOYSA-N |
SMILES canónico |
CCP1P(P(P(P1C2CCCCC2)C3CCCCC3)C4CCCCC4)C5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




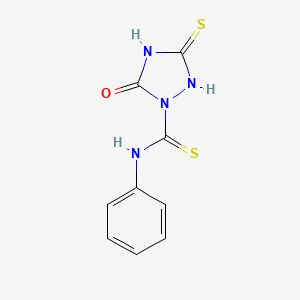

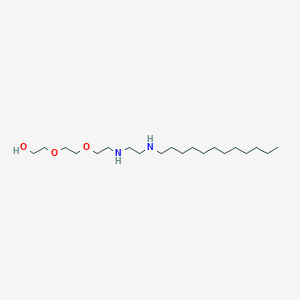
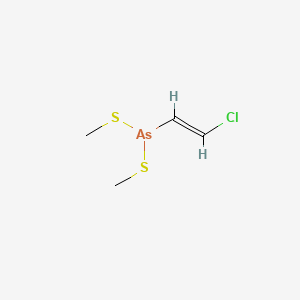
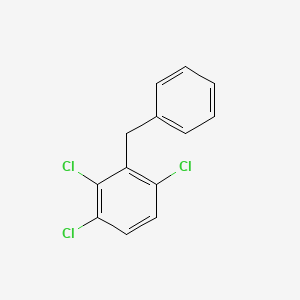
![(NE)-N-[(1,3-diphenylfuro[3,2-c]pyrazol-5-yl)methylidene]hydroxylamine](/img/structure/B14495948.png)
![N-[(Pyridin-2-yl)methyl]-2-imidodicarbonic diamide](/img/structure/B14495951.png)
![6-Azido-2-[2-(4-azidophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B14495958.png)
oxophosphanium](/img/structure/B14495966.png)

